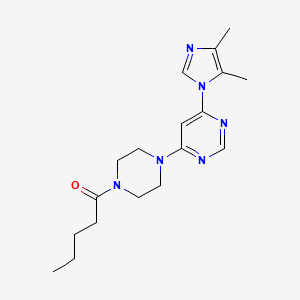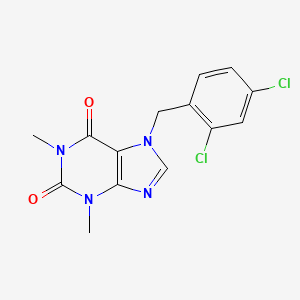
3-(2-chlorophenyl)-N-(1,1-dimethyl-2-propyn-1-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(1,1-dimethyl-2-propyn-1-yl)acrylamide, also known as CPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. CPAA is a small molecule that belongs to the class of acrylamides, which are widely used in industry and research due to their unique properties, such as high reactivity, water solubility, and stability.
Aplicaciones Científicas De Investigación
Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids
- Abstract : A method for detecting tritium in polyacrylamide gels using scintillation autography is described, involving dehydration in dimethyl sulphoxide and exposure to X-ray film at -70°C. This method significantly improves sensitivity over conventional autoradiography, potentially applicable for studying proteins and nucleic acids labelled with tritium or other isotopes (Bonner & Laskey, 1974).
Synthesis and Spectral Analysis of Acrylamide Derivatives
- Abstract : The study reports the synthesis, molecular docking, and DFT studies of (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer, highlighting the importance of non-covalent interactions and spectroscopic data analysis. This research could inform the design and development of novel compounds for various applications, including optical activity and reactivity studies (Shukla, Chaudhary, & Pandey, 2020).
Acrylamide Chemistry, Biochemistry, and Safety
- Abstract : An extensive review on acrylamide, covering its industrial uses, presence in food, and extensive studies on its effects in cells, tissues, animals, and humans. This review also discusses the need for understanding acrylamide's formation, distribution in food, and its role in human health, offering a comprehensive overview of acrylamide's applications and implications (Friedman, 2003).
Controlled Polymerization of Acrylamides
- Abstract : Achievements in controlled polymerization of (meth)acrylamides using ATRP, yielding polymers with low polydispersity and linear molecular weight increase, which is crucial for applications requiring precise polymer architectures (Teodorescu & Matyjaszewski, 2000).
Graft Polymerization of Acrylamide on Cellulose
- Abstract : Utilization of benzophenone for grafting polyacrylamide on cotton fabrics, enhancing their antibacterial abilities. This process demonstrates the application of acrylamide derivatives in modifying textile materials for functional improvements (Hong, Liu, & Sun, 2009).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methylbut-3-yn-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-4-14(2,3)16-13(17)10-9-11-7-5-6-8-12(11)15/h1,5-10H,2-3H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMLZVZKBRUEOG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)


![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)


![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

